
4-溴-1-甲基-1H-吲唑
描述
4-Bromo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
科学研究应用
4-Bromo-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its antibacterial and anticancer properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical compounds used in various industries.
作用机制
Target of Action
4-Bromo-1-methyl-1H-indazole is a type of indazole derivative . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases . This suggests that 4-Bromo-1-methyl-1H-indazole may interact with its targets by binding to the active sites of these kinases, thereby inhibiting their activity and leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it’s plausible that it could affect pathways regulated by these kinases. For instance, the inhibition of CHK1 and CHK2 kinases could impact the DNA damage response pathway, while the inhibition of h-sgk could affect cell volume regulation.
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role as a kinase inhibitor , it’s plausible that it could lead to changes in cellular processes regulated by these kinases, potentially resulting in therapeutic effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
生化分析
Biochemical Properties
4-Bromo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical balance. Additionally, 4-Bromo-1-methyl-1H-indazole has been shown to bind to specific protein targets, influencing their function and stability .
Cellular Effects
The effects of 4-Bromo-1-methyl-1H-indazole on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 4-Bromo-1-methyl-1H-indazole can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are essential for programmed cell death .
Molecular Mechanism
At the molecular level, 4-Bromo-1-methyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these targets, leading to downstream effects on cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation and signal transduction . Additionally, 4-Bromo-1-methyl-1H-indazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-methyl-1H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-Bromo-1-methyl-1H-indazole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-methyl-1H-indazole vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxic effects at high doses include liver damage, oxidative stress, and disruption of normal cellular function .
Metabolic Pathways
4-Bromo-1-methyl-1H-indazole is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of metabolic processes.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-1-methyl-1H-indazole involves the reaction of 4-bromoindazole with potassium carbonate in N,N-dimethylformamide, followed by the addition of methyl iodide . The reaction is typically carried out at room temperature for several hours.
Industrial Production Methods: Industrial production of 4-Bromo-1-methyl-1H-indazole often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions: 4-Bromo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives.
相似化合物的比较
4-Bromo-1H-indazole: Similar structure but lacks the methyl group.
1-Methyl-1H-indazole: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-1-methyl-1H-indazole is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and biological activity. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
属性
IUPAC Name |
4-bromo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSISHVASVOBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626449 | |
| Record name | 4-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-30-1 | |
| Record name | 4-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

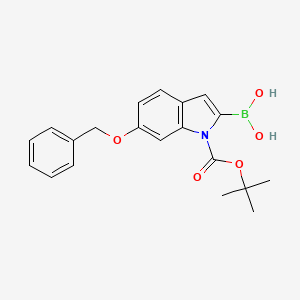

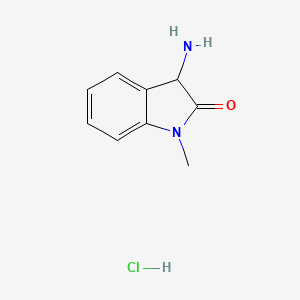
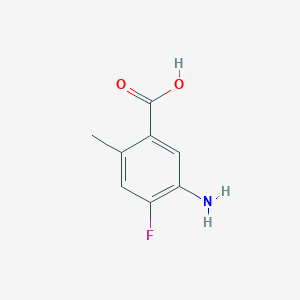
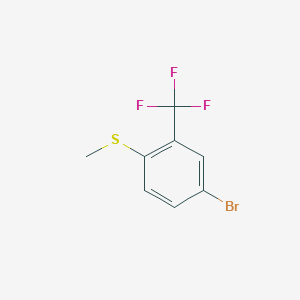
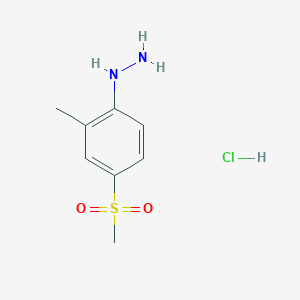
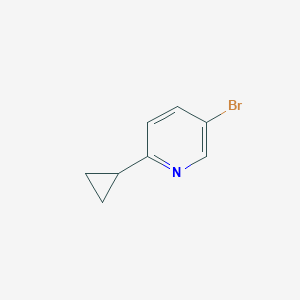
![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)

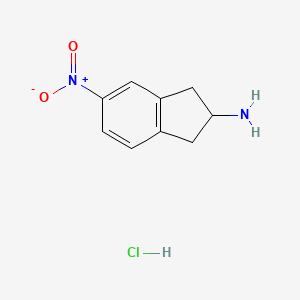
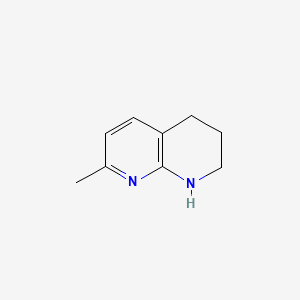
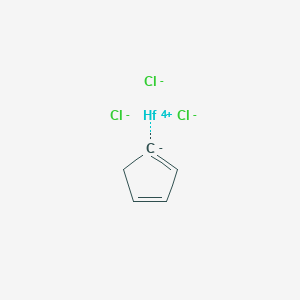

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)
